molecular formula C22H18O B12528241 [1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl- CAS No. 827346-97-4

[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-

Cat. No.: B12528241
CAS No.: 827346-97-4
M. Wt: 298.4 g/mol
InChI Key: XCQOHTRSUUVFEY-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is an organic compound that belongs to the binaphthalene family This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with a carboxaldehyde group at the 2-position and a methyl group at the 2’-position of the second naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- typically involves the following steps:

    Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a naphthalene boronic acid with a naphthalene halide in the presence of a palladium catalyst.

    Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through the formylation of the binaphthalene core. This can be done using the Vilsmeier-Haack reaction, where the binaphthalene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Reduction and Methylation: The final steps involve the reduction of the carboxaldehyde group to a dihydro form and the introduction of a methyl group at the 2’-position. This can be achieved through catalytic hydrogenation followed by methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dihydro form is converted back to the carboxaldehyde form. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the carboxaldehyde group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include:

    Oxidation: [1,1’-Binaphthalene]-2-carboxaldehyde

    Reduction: [1,1’-Binaphthalene]-2-carbinol

    Substitution: Various substituted binaphthalenes depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of chiral ligands, which are important in asymmetric synthesis and catalysis.

Biology and Medicine

The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It can be used as a fluorescent probe for studying biological processes and as a precursor for the synthesis of bioactive compounds.

Industry

In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into products. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are important in various biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Binaphthalene]-2-carboxaldehyde: Lacks the dihydro and methyl groups, making it less versatile in certain applications.

    [1,1’-Binaphthalene]-2,2’-dicarboxaldehyde: Contains an additional carboxaldehyde group, which can lead to different reactivity and applications.

    [1,1’-Binaphthalene]-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group, affecting its chemical properties and reactivity.

Uniqueness

The uniqueness of [1,1’-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2’-methyl- lies in its combination of structural features, which provide a balance of reactivity and stability. The presence of both the carboxaldehyde and dihydro groups allows for a wide range of chemical transformations, while the methyl group enhances its stability and solubility in organic solvents.

Properties

CAS No.

827346-97-4

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-methylnaphthalen-1-yl)-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C22H18O/c1-15-10-11-16-6-2-4-8-19(16)21(15)22-18(14-23)13-12-17-7-3-5-9-20(17)22/h2-11,14H,12-13H2,1H3

InChI Key

XCQOHTRSUUVFEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(CCC4=CC=CC=C43)C=O

Origin of Product

United States

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